2-Methoxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

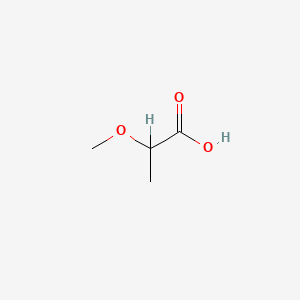

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWFHKNYYRBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044018 | |

| Record name | 2-Methoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-37-2 | |

| Record name | 2-Methoxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288B9CW12D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypropanoic Acid (CAS: 4324-37-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanoic acid, with a CAS number of 4324-37-2, is a carboxylic acid derivative that holds interest within the scientific community, particularly in the realms of organic synthesis and as a potential building block in drug discovery. Its structure, featuring a methoxy (B1213986) group on the alpha-carbon relative to the carboxylic acid, imparts specific chemical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and potential applications in drug development, with a focus on presenting data in a clear and accessible format for scientific professionals.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4324-37-2 | [1] |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methoxypropionic acid | [1] |

| Appearance | Colorless oil | [2] |

| Density | 1.085 g/cm³ | |

| Boiling Point | 199 °C | |

| Flash Point | 87 °C | |

| pKa | 3.59 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | (CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H) | [2] |

| ¹³C NMR | Data available on PubChem | [1] |

| Infrared (IR) | Data available on PubChem | [1] |

| Mass Spectrometry (MS) | Top Peak (m/z): 59, 2nd Highest: 31, 3rd Highest: 29 | [1] |

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source. A detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (B129727) (5 mL).

-

Reagent Addition: Slowly add a methanolic solution of 25% sodium methanolate (16 mL) dropwise to the stirring solution.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and allow it to react overnight while maintaining the nitrogen atmosphere.

-

Workup:

-

After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

-

Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.

-

Perform three extractions with ethyl acetate (B1210297) (70 mL, 25 mL, and 10 mL).

-

Combine the organic phases.

-

-

Isolation:

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Filter the solution and concentrate it again under reduced pressure to yield this compound as a colorless oil. This procedure has been reported to yield a product of sufficient purity for direct use in subsequent reactions.

-

References

Synthesis of 2-Methoxypropanoic Acid from 2-Bromopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methoxypropanoic acid from 2-bromopropionic acid. The primary method described is the Williamson ether synthesis, a robust and high-yielding reaction widely used in organic chemistry. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its structure, featuring both a carboxylic acid and a methoxy (B1213986) group on a chiral center, makes it a versatile intermediate in drug development. The synthesis from 2-bromopropionic acid is a classic example of a nucleophilic substitution reaction, specifically the Williamson ether synthesis, which provides an efficient route to this target molecule.

The overall reaction involves the displacement of the bromide ion from 2-bromopropionic acid by a methoxide (B1231860) ion. This process is typically carried out in a polar protic solvent, such as methanol (B129727), which also serves as the source of the methoxide nucleophile upon reaction with a strong base like sodium metal or, more conveniently, using a commercially available solution of sodium methoxide in methanol.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from 2-bromopropionic acid proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the electrophilic carbon atom bonded to the bromine atom in 2-bromopropionic acid.[1][2] The reaction is a single-step process where the formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond occur simultaneously.[3]

The use of a primary or secondary alkyl halide, such as 2-bromopropionic acid, is ideal for the Williamson ether synthesis to minimize competing elimination reactions.[1][5] The reaction is typically conducted under basic conditions to ensure the presence of the potent methoxide nucleophile.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2-bromopropionic acid.[6][7]

Materials:

-

2-Bromopropionic acid

-

Sodium methoxide (25% solution in methanol)

-

Methanol

-

1N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a solution of 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) is prepared under a nitrogen atmosphere.[6][7]

-

Addition of Nucleophile: A 25% solution of sodium methoxide in methanol (16 mL) is slowly added dropwise to the stirring solution of 2-bromopropionic acid.[6][7]

-

Reaction Conditions: The reaction mixture is then heated to 50°C and allowed to react overnight while maintaining the nitrogen atmosphere.[6][7]

-

Work-up - Concentration: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.[6]

-

Work-up - Acidification and Extraction: The resulting residue is acidified to pH 1 with 1N aqueous hydrochloric acid. The aqueous solution is then extracted three times with ethyl acetate (70 mL, 25 mL, and 10 mL).[6]

-

Work-up - Drying and Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]

The product, this compound, is obtained as a colorless oil and is often of sufficient purity for direct use in subsequent reactions without further purification.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Bromopropionic acid | 19.6 mmol | [6][7] |

| Sodium methoxide (25% soln) | 16 mL | [6][7] |

| Methanol (solvent) | 5 mL | [6][7] |

| Reaction Conditions | ||

| Temperature | 50 °C | [6][7] |

| Reaction Time | Overnight | [6][7] |

| Atmosphere | Nitrogen | [6][7] |

| Product | ||

| Yield | 2.04 g (99%) | [6] |

| Appearance | Colorless oil | [6] |

| Characterization | ||

| ¹H NMR (CD₃OD) | δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H) | [6] |

Conclusion

The synthesis of this compound from 2-bromopropionic acid via the Williamson ether synthesis is a highly efficient and straightforward method. The reaction proceeds with a high yield and the resulting product is often pure enough for subsequent applications without extensive purification. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully perform this important transformation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypropanoic acid, a carboxylic acid relevant to various research and development applications. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and an illustrative workflow of the synthetic process.

Core Chemical Data

This compound, also known as 2-methoxypropionic acid, is a simple ether-carboxylic acid. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [1][2][3][4][5] |

| Molecular Weight | 104.10 g/mol | [2][6][7] |

| Alternate Molecular Weight | 104.11 g/mol | [8] |

| CAS Number | 4324-37-2 (for the racemate) | [3][4][5] |

| IUPAC Name | This compound | [1][6] |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, starting from 2-bromopropionic acid and sodium methoxide (B1231860). The following protocol provides a detailed methodology for this reaction.[6]

Materials:

-

2-bromopropionic acid

-

Sodium methoxide (25% solution in methanol)

-

1N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Rotary evaporator

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

-

Addition of Base: While stirring under a nitrogen atmosphere, slowly add a 25% solution of sodium methoxide in methanol (16 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature overnight, continuing to stir under a nitrogen atmosphere.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction solution using a rotary evaporator to remove the methanol.

-

Adjust the pH of the residue to 1 by adding 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate three times (using 70 mL, 25 mL, and 10 mL respectively).

-

-

Isolation and Purification:

-

Combine the organic extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil. The product is often of sufficient purity for subsequent use without further purification.[6]

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]

- 7. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectral Data of 2-Methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxypropanoic acid (CAS No. 4324-37-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a crucial resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Quartet (q) | 1H | CH |

| 3.33 | Singlet (s) | 3H | OCH₃ |

| 1.33 | Doublet (d) | 3H | CH₃ |

Solvent: CD₃OD

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~78 | CH-O |

| ~57 | O-CH₃ |

| ~18 | CH₃ |

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 2850 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2950, 2885 | Medium | C-H stretch (Alkyl) |

| 1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1460, 1380 | Medium | C-H bend (Alkyl) |

| 1210 | Strong | C-O stretch (Carboxylic Acid) |

| 1120 | Strong | C-O stretch (Ether) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 104 | Low | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - CH₃]⁺ |

| 73 | Moderate | [M - OCH₃]⁺ |

| 59 | High | [M - COOH]⁺ |

| 45 | High | [COOH]⁺ |

| 31 | High | [OCH₃]⁺ |

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated methanol (B129727) (CD₃OD)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Common parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak. For ¹H NMR, the peaks are integrated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (a few drops)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

Procedure (ATR Method):

-

Sample Application: A small drop of the neat liquid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.

-

Injection: A small volume of the solution is injected into the GC, where it is vaporized and separated from the solvent.

-

Ionization: The separated analyte enters the mass spectrometer and is ionized by an electron beam (typically at 70 eV) in the EI source.

-

Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which confirms the molecular weight) and the fragmentation pattern, which provides structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Flow for Structure Elucidation

Caption: Logical workflow for the structural elucidation of this compound.

A Technical Guide to the Enantiomers of 2-Methoxypropanoic Acid: (R) vs. (S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of modern drug development and chemical synthesis, with enantiomers of a chiral molecule often exhibiting markedly different physiological effects. This technical guide provides a comparative analysis of the (R)- and (S)-enantiomers of 2-methoxypropanoic acid, a chiral carboxylic acid with potential applications as a building block in organic synthesis. This document collates available physicochemical data, outlines synthetic and resolution methodologies, and discusses the toxicological profile of the racemic mixture, highlighting the critical importance of enantiomeric differentiation. While specific biological activities for each enantiomer are not extensively documented, this guide draws parallels with structurally related compounds to underscore the potential for stereospecific interactions in biological systems.

Introduction to Chirality and this compound

Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic[1].

This compound is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The chiral center is located at the second carbon atom, which is bonded to a hydrogen atom, a methyl group, a methoxy (B1213986) group, and a carboxylic acid group. The spatial arrangement of these groups determines whether the molecule is the (R)- or (S)-enantiomer. These enantiomers are useful as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[2].

Physicochemical Properties

While enantiomers share many physical properties, their defining characteristic is their opposite interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), and the other will rotate it in a counter-clockwise (-) direction (levorotatory)[3]. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive[3].

| Property | (R)-2-Methoxypropanoic Acid | (S)-2-Methoxypropanoic Acid | Racemic this compound |

| Synonyms | (R)-(+)-2-Methoxypropionic acid | (S)-(-)-2-Methoxypropionic acid | (±)-2-Methoxypropanoic acid |

| CAS Number | 23943-96-6[4][5] | 23953-00-6[2] | 4324-37-2[6] |

| Molecular Formula | C₄H₈O₃[4] | C₄H₈O₃[2] | C₄H₈O₃[6] |

| Molecular Weight | 104.10 g/mol [4] | 104.10 g/mol | 104.10 g/mol [6] |

| Physical Form | Inquire[7] | Liquid[2] | Colorless Oil |

| Specific Rotation ([α]D) | (+) (predicted)[5] | (-) (predicted)[2] | 0° |

Note: The (+) and (-) designations for the specific rotation are based on common nomenclature for the (R) and (S) enantiomers of similar compounds but have not been experimentally verified for this compound in the available literature.

Synthesis and Chiral Resolution

The synthesis of this compound typically first yields a racemic mixture. To obtain the individual enantiomers, a process known as chiral resolution is required.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Reactants reactant1 [label="2-Bromopropanoic Acid"]; reactant2 [label="Sodium Methoxide\nin Methanol"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process process1 [label="Nucleophilic\nSubstitution", shape=ellipse];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Intermediate intermediate1 [label="Sodium 2-methoxypropanoate\n(in situ)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process process2 [label="Acidification\n(e.g., HCl)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Product product1 [label="Racemic\nthis compound"];

// Edges reactant1 -> process1; reactant2 -> process1; process1 -> intermediate1 [label="Heat (e.g., 50°C)\nOvernight"]; intermediate1 -> process2; process2 -> product1 [label="Extraction with\nEthyl Acetate"]; }

Caption: General workflow for the racemic synthesis of this compound.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most established methods is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows them to be separated by fractional crystallization[8].

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Starting Materials racemic_acid [label="Racemic (R/S)-2-Methoxypropanoic Acid"]; chiral_base [label="Chiral Base\n(e.g., (R)-1-Phenylethylamine)"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process salt_formation [label="Salt Formation\n(in a suitable solvent, e.g., Methanol)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Diastereomeric Salts salts [label="Mixture of Diastereomeric Salts\n((R)-acid-(R)-base and (S)-acid-(R)-base)"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process crystallization [label="Fractional Crystallization"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Separated Components less_soluble [label="Less Soluble Diastereomeric Salt\n(e.g., (S)-acid-(R)-base)"]; more_soluble [label="More Soluble Diastereomeric Salt\n(e.g., (R)-acid-(R)-base) in solution"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process acidification1 [label="Acidification\n(e.g., HCl)"]; acidification2 [label="Acidification\n(e.g., HCl)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Final Products s_acid [label="(S)-2-Methoxypropanoic Acid"]; r_acid [label="(R)-2-Methoxypropanoic Acid"];

// Edges racemic_acid -> salt_formation; chiral_base -> salt_formation; salt_formation -> salts; salts -> crystallization; crystallization -> less_soluble [label="Precipitates"]; crystallization -> more_soluble [label="Remains in filtrate"]; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; }

Caption: Logical workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from a general method for the synthesis of 2-methoxypropionic acid.

Materials:

-

2-Bromopropionic acid

-

Sodium methoxide (25% solution in methanol)

-

1N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

-

Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to 50°C and maintain this temperature overnight with continuous stirring under nitrogen.

-

After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

-

Adjust the pH of the residue to 1 with 1N hydrochloric acid.

-

Extract the aqueous solution three times with ethyl acetate (70 mL, 25 mL, and 10 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Representative Protocol for Chiral Resolution

The following is a representative protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. This protocol is based on established chemical principles but has not been specifically validated for this compound. Optimization of the solvent and stoichiometry may be required.

Materials:

-

Racemic this compound

-

(R)-1-Phenylethylamine (or another suitable chiral amine)

-

Methanol (or another suitable solvent)

-

50% aqueous Sodium Hydroxide (B78521)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

pH paper

Procedure:

-

Dissolve racemic this compound (1 equivalent) and (R)-1-phenylethylamine (1 equivalent) in hot methanol.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out of the solution. For complete crystallization, the solution may be stored at a lower temperature (e.g., 4°C) overnight.

-

Collect the crystals by suction filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

-

To recover the enantiomerically enriched acid from the crystals, dissolve the crystalline salt in water and add 50% aqueous sodium hydroxide until the solution is strongly basic (check with pH paper).

-

Extract the liberated chiral amine with diethyl ether (3 portions). The aqueous layer now contains the sodium salt of the resolved carboxylic acid.

-

Acidify the aqueous layer with concentrated HCl to a low pH.

-

Extract the resolved this compound with diethyl ether (3 portions).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

The same procedure can be applied to the filtrate from step 3 to isolate the other enantiomer, which will likely be of lower enantiomeric purity.

Biological Activity and Significance

While specific studies detailing the differential biological activities of (R)- and (S)-2-methoxypropanoic acid are not prominent in the literature, the main metabolite of 2-methoxypropanol-1, 2-methoxypropionic acid, has been shown to be teratogenic in rabbits at a dose of 78 mg/kg body weight per day[9]. The no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be 26 mg/kg body weight per day[9]. This study was conducted with the racemic mixture, and it is plausible that the teratogenic effects are primarily associated with one of the enantiomers.

The principle of stereospecificity in biological systems is well-established. For instance, the herbicidal activity of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is biologically inactive. Similarly, the pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen (B1674241) and naproxen, resides predominantly in the (S)-enantiomer[1][10]. The inactive (R)-enantiomer may undergo in vivo metabolic inversion to the active (S)-form in some cases[1].

Given these precedents, it is highly probable that (R)- and (S)-2-methoxypropanoic acid will exhibit different biological activities and metabolic fates. Therefore, for any application in drug development or other biologically active formulations, the synthesis and testing of the individual, enantiomerically pure compounds are essential.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Enantiomers r_enantiomer [label="(R)-Enantiomer"]; s_enantiomer [label="(S)-Enantiomer"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; // Biological System receptor [label="Chiral Biological Target\n(e.g., Enzyme, Receptor)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Interactions r_interaction [label="(R)-Enantiomer-Target Complex"]; s_interaction [label="(S)-Enantiomer-Target Complex"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Outcomes r_effect [label="Biological Effect A\n(e.g., Therapeutic)"]; s_effect [label="Biological Effect B\n(e.g., Inactive or Toxic)"];

// Edges r_enantiomer -> receptor [label="Binds with specific affinity"]; s_enantiomer -> receptor [label="Binds with different affinity\n(or not at all)"]; receptor -> r_interaction [style=invis]; receptor -> s_interaction [style=invis]; r_interaction -> r_effect; s_interaction -> s_effect; }

Caption: Logical relationship of enantiomers with a chiral biological target.

Conclusion

The (R)- and (S)-enantiomers of this compound are distinct chemical entities whose separation and individual characterization are crucial for their potential application in fields requiring chiral specificity, such as drug development. While comprehensive data on the specific properties and biological activities of each enantiomer are currently limited, established principles of stereochemistry and evidence from structurally similar compounds strongly suggest that their biological effects will differ. The teratogenicity of the racemic mixture underscores the importance of evaluating the toxicological profiles of each enantiomer independently. The synthetic and resolution methodologies outlined in this guide provide a framework for the preparation of enantiomerically pure (R)- and (S)-2-methoxypropanoic acid, enabling further research into their unique properties and potential applications.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. CAS 23953-00-6: (2S)-2-methoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 23943-96-6 [matrix-fine-chemicals.com]

- 6. This compound | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 9. series.publisso.de [series.publisso.de]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Methoxypropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxypropanoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound (CAS No: 4324-37-2) is a carboxylic acid derivative with a methoxy (B1213986) group at the alpha position. Its chemical structure, featuring both a polar carboxylic acid group and a less polar methoxy ether group, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for its application in chemical synthesis, formulation development, and purification processes.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, qualitative solubility information has been compiled from available sources.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | CAS Number | Qualitative Solubility |

| Methanol | 67-56-1 | Slightly Soluble[1][2] |

| Chloroform | 67-66-3 | Slightly Soluble[1][2] |

Note: "Slightly Soluble" is a qualitative term and indicates that the solute has a low but measurable solubility in the solvent. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its solubility in a given organic solvent is a balance between the interactions of its polar carboxylic acid group and the less polar methoxy and ethyl components with the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid group of this compound through hydrogen bonding. However, the presence of the non-polar alkyl backbone and the methoxy group may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. They can solvate the carboxylic acid group to some extent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): In non-polar solvents, the energy required to break the hydrogen bonds between this compound molecules is not compensated by strong solute-solvent interactions, leading to expected low solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or acid-base titration).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Navigating the Safety Landscape of 2-Methoxypropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

2-Methoxypropanoic acid is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is therefore essential to minimize risk.

GHS Classification and Physical Properties

The following table summarizes the key hazard classifications and physical characteristics of this compound.

| Parameter | Value | Source(s) |

| GHS Pictogram | [1] | |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [2] |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.11 g/mol | [2] |

| Density | 1.0915 g/cm³ @ 20 °C | [2] |

| Boiling Point | 105-108 °C @ 25 Torr | [2] |

| Flash Point | 87.1 ± 13.3 °C | [2] |

Handling and Storage Protocols

To mitigate the risks associated with this compound, the following handling and storage procedures should be strictly followed:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill Response Workflow

A prompt and appropriate response to a spill is crucial to prevent harm to personnel and the environment. The following workflow outlines the steps for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

Toxicological Information: A Note on Data Gaps

While the GHS classification indicates potential for acute oral toxicity, specific LD50 (median lethal dose) values for this compound are not readily found in publicly available toxicological databases.[1] Much of the available literature focuses on its metabolite, 2-methoxypropanol-1. For instance, a prenatal developmental toxicity study in rabbits on 2-methoxypropionic acid, a closely related compound, identified a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 26 mg/kg body weight/day.[3] However, direct extrapolation of this data to this compound should be done with caution. In the absence of specific toxicity data, a conservative approach to handling, assuming a moderate level of toxicity as indicated by the "Harmful if swallowed" classification, is prudent.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide on the Theoretical vs. Experimental pKa of 2-Methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constant (pKa) for 2-Methoxypropanoic acid. Due to the limited direct experimental data for this specific compound, this guide leverages data from the structurally similar 2-hydroxypropanoic acid (lactic acid) as a proxy for experimental values and details established methodologies for both experimental determination and theoretical calculation of pKa for short-chain carboxylic acids.

Introduction

The pKa value is a critical parameter in drug development and chemical research, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This compound, a derivative of propanoic acid, possesses a carboxylic acid functional group, and its acidity is modulated by the electron-donating methoxy (B1213986) group at the alpha-position. An accurate understanding of its pKa is therefore essential for its potential applications.

Data Presentation: pKa Values

| Compound | Functional Group at C2 | Experimental pKa (Lactic Acid) | Theoretically Predicted pKa Range (General Carboxylic Acids) |

| This compound | -OCH₃ | Not Available | 3.0 - 5.0 |

| 2-Hydroxypropanoic acid (Lactic Acid) | -OH | ~3.79 - 3.83[1] | N/A |

Note: The theoretical pKa range for carboxylic acids can vary significantly based on the computational method and the specific substituents on the molecule.

Experimental Protocols for pKa Determination

Several robust experimental methods are available for the determination of pKa values of carboxylic acids. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable techniques.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[2][3][4][5]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized water or a suitable co-solvent if solubility is low.

-

Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7]

Principle: The acidic (HA) and basic (A⁻) forms of the molecule have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a series of known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

-

Spectral Measurements:

-

Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA).

-

Record the UV-Vis spectrum of the analyte in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).

-

Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Prepare a series of solutions of the analyte in the prepared buffer solutions, keeping the total analyte concentration constant.

-

Measure the absorbance of each buffered solution at the chosen analytical wavelength.

-

-

Data Analysis:

-

The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_A⁻) / (A_HA - A)) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

-

Theoretical Calculation of pKa

Computational chemistry provides powerful tools to predict pKa values, offering insights into the factors influencing acidity. The most common approaches involve the use of thermodynamic cycles combined with quantum mechanical calculations.[8][9][10]

Principle: The pKa is directly related to the Gibbs free energy of the dissociation reaction in solution (ΔG°_aq). This can be calculated using a thermodynamic cycle that breaks down the process into gas-phase energies and solvation free energies.

Common Computational Methods:

-

Density Functional Theory (DFT): A widely used quantum mechanical method to calculate the electronic structure and energies of molecules.

-

Continuum Solvation Models (e.g., COSMO-RS, SMD, CPCM): These models are used to calculate the free energy of solvation by representing the solvent as a continuous medium with specific dielectric properties.[11][12][13][14][15]

Methodology using a Thermodynamic Cycle:

-

Gas-Phase Calculations:

-

Perform geometry optimization and frequency calculations for both the protonated (HA) and deprotonated (A⁻) forms of the molecule in the gas phase using a chosen level of theory (e.g., B3LYP/6-31G*).

-

From these calculations, obtain the gas-phase Gibbs free energies (G°_gas(HA) and G°_gas(A⁻)).

-

-

Solvation Free Energy Calculations:

-

Perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model to obtain the solvation free energies (ΔG°_solv(HA) and ΔG°_solv(A⁻)).

-

-

Calculation of pKa:

-

The Gibbs free energy of the dissociation in solution is calculated as: ΔG°_aq = G°_gas(A⁻) - G°_gas(HA) + ΔG°_solv(A⁻) - ΔG°_solv(HA) + ΔG°_solv(H⁺)

-

The pKa is then calculated using the equation: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. An experimental value for the solvation free energy of the proton (ΔG°_solv(H⁺)) is typically used.

-

Visualizations

Caption: Workflow for theoretical and experimental pKa determination.

Caption: Potentiometric titration workflow for pKa determination.

Conclusion

While direct experimental pKa data for this compound is sparse, a combination of experimental data from analogous compounds and robust theoretical methods provides a strong foundation for understanding its acidic properties. The detailed experimental protocols and theoretical frameworks presented in this guide offer researchers the necessary tools to either determine the pKa of this compound experimentally or to compute it with a high degree of confidence. The validation of theoretical predictions against experimental results is crucial for refining computational models and ensuring their predictive power in drug discovery and development.

References

- 1. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. arxiv.org [arxiv.org]

- 9. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scm.com [scm.com]

- 12. Predicting pKa for proteins using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to 2-Methoxypropanoic Acid: Structural Analogues and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropanoic acid, a simple chiral carboxylic acid, serves as a foundational scaffold for a diverse range of structural analogues and derivatives with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. By exploring modifications of the core this compound structure, researchers have developed potent anti-inflammatory, anticancer, and antimicrobial agents. This document details key experimental protocols, presents quantitative biological data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

2-Arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a significant family of structural analogues of this compound. The introduction of a methoxy (B1213986) group at the alpha position of the propanoic acid chain can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide explores the structure-activity relationships (SAR) of these derivatives, highlighting how modifications to the aryl group, the carboxylic acid moiety, and the methoxy group can modulate their pharmacological profiles.

Structural Analogues and Derivatives

The core structure of this compound offers numerous avenues for chemical modification. Key classes of analogues and derivatives that have been explored include:

-

2-Arylpropanoic Acid Derivatives: Replacing the methyl ether with various aryl groups has led to the development of potent cyclooxygenase (COX) inhibitors.

-

Amide and Ester Derivatives: Modification of the carboxylic acid functional group into amides and esters can alter the pharmacokinetic properties of the parent compound, potentially leading to prodrugs with improved oral bioavailability or targeted delivery.

-

Heterocyclic Analogues: Incorporation of heterocyclic rings can introduce novel biological activities and improve binding affinity to specific targets.

Synthetic Methodologies

The synthesis of this compound analogues and derivatives employs a variety of established organic chemistry reactions.

General Synthesis of 2-Arylpropanoic Acids

A common route for the synthesis of 2-arylpropionic acids involves the following key steps:

-

Formation of a Grignard Reagent: An appropriate aryl bromide is reacted with magnesium to form the corresponding Grignard reagent.

-

Reaction with a Propionate Equivalent: The Grignard reagent is then reacted with a suitable electrophile, such as diethyl carbonate, followed by reaction with a methylating agent.

-

Hydrolysis: The resulting ester is hydrolyzed to yield the final 2-arylpropanoic acid.

Synthesis of Amide Derivatives

Amide derivatives are typically synthesized by coupling the carboxylic acid with a desired amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Biological Activities and Quantitative Data

Structural analogues and derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for representative compounds.

Anti-inflammatory Activity: COX Inhibition

Many 2-arylpropionic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin (B15479496) synthesis pathway.

| Compound | Target | IC50 |

| Ibuprofen | COX-1 | 15 µM |

| COX-2 | 25 µM | |

| Naproxen | COX-1 | 2.6 µM |

| COX-2 | 4.8 µM | |

| Flurbiprofen | COX-1 | 0.3 µM |

| COX-2 | 1.2 µM |

Anticancer Activity: Cytotoxicity

Several novel derivatives have shown promising anticancer activity against various cancer cell lines.

| Compound | Cell Line | IC50 |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | 0.03 µM[1] |

| Hela (Cervical Cancer) | 0.07 µM[1] | |

| A549 (Lung Cancer) | 0.08 µM[1] | |

| Naphthalene-chalcone hybrid (2j) | A549 (Lung Cancer) | 7.835 µM[2] |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Amide derivatives, in particular, have been investigated for their antibacterial and antifungal properties.

| Compound | Microorganism | MIC (µg/mL) |

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | E. coli | 10[3] |

| S. aureus | >100[3] | |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | E. coli | 10[3] |

| S. aureus | 10[3] | |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | E. coli | 10[3] |

| S. aureus | 20[3] | |

| Naphthalene-chalcone hybrid (2j) | S. aureus | 31.25[2] |

| S. epidermidis | 31.25[2] | |

| C. albicans | 15.625[2] | |

| C. krusei | 15.625[2] |

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compound

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorometric probe.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for In Vitro COX Inhibition Assay

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

MTT Assay Workflow for Cytotoxicity Assessment

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microorganism suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways

Inhibition of the STAT3 Signaling Pathway

Recent studies on methoxy-substituted phenol (B47542) derivatives have revealed their ability to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a key transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Its constitutive activation is observed in many human cancers.

Inhibition of the STAT3 Signaling Pathway

Conclusion

The this compound scaffold provides a versatile platform for the design and synthesis of novel therapeutic agents. The structural analogues and derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these promising compounds for future clinical applications. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Chiral Derivatization for Enantiomeric Resolution

Topic: Application of 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid) as a Chiral Derivatizing Agent for the Analysis of Alcohols and Amines.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of enantiomeric purity is a critical aspect of drug development, natural product synthesis, and stereoselective chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral derivatization is a powerful indirect method for analyzing enantiomeric mixtures. This technique involves the reaction of a racemic or enantiomerically enriched analyte with an enantiopurified chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on achiral stationary phases.[1]

A common point of confusion exists between the simple molecule 2-Methoxypropanoic acid and the highly effective chiral derivatizing agent, 2-methoxy-2-(1-naphthyl)propionic acid, often referred to as MαNP acid. While structurally related, this compound is not typically used as a CDA. In contrast, MαNP acid is a well-established and powerful tool for the enantioresolution of chiral alcohols and amines due to the significant anisotropic effect of its naphthyl group, which leads to excellent separation of the resulting diastereomers in both HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

This application note provides detailed protocols for the use of MαNP acid as a chiral derivatizing agent for the determination of enantiomeric excess (ee) and absolute configuration of chiral alcohols.

Principle of Chiral Derivatization with MαNP Acid

The core principle involves the esterification of a racemic alcohol (a 1:1 mixture of R and S enantiomers) with a single enantiomer of MαNP acid, for instance, (S)-(+)-MαNP acid. This reaction converts the pair of enantiomers into a pair of diastereomers, (R-alcohol, S-acid) and (S-alcohol, S-acid), which can then be separated and quantified.

References

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Chiral Separation of Amines by HPLC Using 2-Methoxypropanoic Acid

Abstract

This application note details two effective HPLC methods for the chiral separation of primary and secondary amines utilizing (R)- or (S)-2-Methoxypropanoic acid. The first method employs 2-Methoxypropanoic acid as a chiral derivatizing agent, forming diastereomeric amides that can be resolved on a standard achiral reversed-phase column. The second protocol describes the use of this compound as a chiral mobile phase additive (CMPA) for the enantiomeric separation of amines on an achiral stationary phase. These methods are valuable for determining the enantiomeric purity of chiral amines in pharmaceutical development, quality control, and academic research.

Introduction

The enantiomers of chiral amines often exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a more common achiral column. Another indirect approach involves the use of a chiral mobile phase additive.

This compound is a chiral carboxylic acid that can be utilized for the chiral resolution of amines. Its carboxylic acid group can react with primary and secondary amines to form stable amide diastereomers. Alternatively, as a chiral selector in the mobile phase, it can form transient diastereomeric complexes with the amine enantiomers, leading to their separation on an achiral column.

Method 1: Chiral Derivatization of Amines with this compound followed by HPLC Analysis

This method is based on the pre-column derivatization of the amine with this compound to form diastereomeric amides, which are then separated on a standard C18 column.

Experimental Protocol

1. Materials and Reagents:

-

(R)- or (S)-2-Methoxypropanoic acid

-

Amine sample (racemic or enantiomerically enriched)

-

Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC grade

-

Mobile Phase A: 0.1% Formic acid in Water, HPLC grade

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile, HPLC grade

2. Derivatization Procedure:

-

Dissolve the amine sample (1 equivalent) and (R)- or (S)-2-Methoxypropanoic acid (1.2 equivalents) in DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate vial, dissolve DCC or EDC (1.5 equivalents) in DCM.

-

Slowly add the coupling agent solution to the amine/acid mixture under constant stirring at room temperature.

-

Allow the reaction to proceed for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.

-

Once the reaction is complete, filter the solution to remove the urea (B33335) byproduct.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the residue in the initial mobile phase for HPLC analysis.

3. HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Expected Results

The derivatization reaction converts the amine enantiomers into diastereomeric amides. These diastereomers have different physical properties and will interact differently with the stationary phase, resulting in their separation on an achiral column. The chromatogram will show two distinct peaks corresponding to the two diastereomers.

Table 1: Hypothetical Retention Data for Diastereomers of a Chiral Amine

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Amide of (R)-Amine and (S)-2-MPA | 15.2 | 2.1 |

| Amide of (S)-Amine and (S)-2-MPA | 16.5 | - |

Note: MPA refers to this compound. Retention times and resolution are illustrative and will vary depending on the specific amine.

Workflow Diagram

Caption: Workflow for chiral amine analysis via derivatization.

Method 2: this compound as a Chiral Mobile Phase Additive

In this method, the chiral selector, this compound, is added directly to the mobile phase. The separation occurs due to the formation of transient diastereomeric complexes between the amine enantiomers and the chiral additive in the mobile phase, which then interact differently with the achiral stationary phase.

Experimental Protocol

1. Materials and Reagents:

-

(R)- or (S)-2-Methoxypropanoic acid

-

Amine sample (racemic or enantiomerically enriched)

-

Mobile Phase A: Water with a specific concentration of (R)- or (S)-2-Methoxypropanoic acid (e.g., 1-10 mM) and pH adjustment.

-

Mobile Phase B: Acetonitrile or Methanol, HPLC grade

-

pH adjustment: Acetic acid or a suitable buffer

2. Mobile Phase Preparation:

-

Prepare an aqueous solution of (R)- or (S)-2-Methoxypropanoic acid at the desired concentration (e.g., 5 mM).

-

Adjust the pH of the aqueous phase to a suitable value (e.g., pH 4-6) using a dilute acid or buffer. The optimal pH will depend on the pKa of the amine and the acid.

-

Filter the aqueous mobile phase through a 0.45 µm filter.

-

The organic modifier (Mobile Phase B) is typically used without the chiral additive.

3. HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of A and B |

| Example Isocratic | 60% A : 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Expected Results